2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
Description
Properties
IUPAC Name |
4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2S/c24-16-6-2-3-7-17(16)27-9-11-28(12-10-27)19(31)13-30-23(32)29-14-25-22-20(21(29)26-30)15-5-1-4-8-18(15)33-22/h2-3,6-7,14H,1,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPDUSWTOHWDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN(C4=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1). TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli.
Mode of Action
The compound interacts with its target, TRPV1, by binding to it and acting as an antagonist. This means it blocks the action of TRPV1, preventing it from responding to stimuli.
Biochemical Pathways
The antagonistic action on TRPV1 affects various biochemical pathways. TRPV1 is involved in pain perception and inflammation, so blocking its action can potentially lead to analgesic and anti-inflammatory effects.
Pharmacokinetics
The compound is described as being orally available, suggesting it can be absorbed through the gastrointestinal tract.
Result of Action
The molecular and cellular effects of the compound’s action include the potential inhibition of pain perception and inflammation due to its antagonistic effect on TRPV1. This could potentially lead to relief from conditions associated with these symptoms.
Biological Activity
The compound 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound indicates multiple functional groups that may contribute to its biological activity. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O2 |
| Molecular Weight | 355.41 g/mol |
| LogP | 2.306 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 43.79 Ų |
The biological activity of the compound is hypothesized to involve interactions with various molecular targets due to its structural complexity. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).
Antimicrobial Activity
Preliminary studies have indicated that derivatives of compounds containing piperazine structures exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi through mechanisms such as inhibition of cell wall synthesis and disruption of membrane integrity.
Antioxidant Activity
Research has demonstrated that compounds with similar structural features possess antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is crucial for potential therapeutic applications in diseases associated with oxidative damage.
Case Studies
-
Study on Antimicrobial Efficacy : A series of derivatives including piperazine rings were evaluated for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using agar diffusion methods, revealing promising results for several derivatives.
Compound MIC (µg/mL) Activity Derivative A 32 Moderate Derivative B 16 Strong Derivative C 64 Weak - Oxidative Stress Reduction : In vitro assays demonstrated that compounds similar to the target molecule significantly reduced DPPH radical levels, indicating strong antioxidant activity.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity and interaction modes of the compound with various biological targets. These studies suggest that the compound may effectively bind to specific receptors involved in neurotransmission and inflammation.
Comparison with Similar Compounds
8,9,10,11-Tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives
- Compound 25 (3-Methyl analog) : Lacks the piperazine side chain, showing apoptosis-inducing activity in breast cancer models. The absence of the fluorophenyl-piperazine group reduces molecular weight (230.29 g/mol) and alters solubility compared to the target compound .
- Compound 28 (Thione analog) : Replaces the oxo group with a thione, enhancing electron-withdrawing effects. This modification could influence binding to sulfur-containing enzymes or receptors .
Pyrimido-Thieno-Triazolo Derivatives
- Compound 9b: Contains a pyridyl substituent instead of fluorophenyl-piperazine.
- Compound 10: Features 2,7-dimethyl and 9-phenyl groups.
Side Chain Variations
Piperazine-Based Derivatives
- Compound 3c (AZD5153 precursor): Includes a methoxy-triazolo-pyridazine core with a piperazine-phenoxyethyl side chain. This compound’s bivalent binding to BRD4 highlights the critical role of piperazine in enhancing potency through secondary interactions .
- Compound 8a : Substitutes the fluorophenyl group with a 3-chlorophenyl moiety. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce receptor selectivity but improve metabolic stability .
Non-Piperazine Derivatives
- Compound 26 : Retains the core structure but lacks any side chain, resulting in minimal steric hindrance. This simplicity correlates with moderate activity in preliminary assays .
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
*Predicted using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
